molecular formula C7H10N2O B12454112 (3-Amino-2-methylpyridin-4-yl)methanol

(3-Amino-2-methylpyridin-4-yl)methanol

Cat. No.: B12454112
M. Wt: 138.17 g/mol
InChI Key: ZAQUMGQSTQYMIN-UHFFFAOYSA-N
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Description

(3-Amino-2-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpyridin-4-yl)methanol typically involves the reaction of 2-amino-4-methylpyridine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various halogenated or nitro-substituted pyridine derivatives .

Scientific Research Applications

(3-Amino-2-methylpyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Amino-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3-Amino-2-methylpyridin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(3-amino-2-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-7(8)6(4-10)2-3-9-5/h2-3,10H,4,8H2,1H3

InChI Key

ZAQUMGQSTQYMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)CO

Origin of Product

United States

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